Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate
Description
Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.6]nonane core with methyl substitutions at positions 2, 6, and 6, and a methyl ester group at position 2. The compound is listed as discontinued by CymitQuimica, limiting its current availability for research .
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-11(2)6-5-7-13(9-8-11)12(3,16-13)10(14)15-4/h5-9H2,1-4H3 |
InChI Key |
RCBSMLRWAGUZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(CC1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters, amides.
Scientific Research Applications
Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester and ether groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical pathways, influencing its biological and chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate with structurally related spirocyclic esters, highlighting key differences in molecular properties, availability, and safety:
*Inferred based on structural similarity to analogs.
Key Observations:
Structural Differences: The target compound has three methyl groups (2,6,6-trimethyl), while analogs feature fewer substitutions (e.g., 2,6-dimethyl or single methyl groups ).
Safety Profiles: Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate requires stringent precautions (e.g., avoiding heat, immediate medical attention upon exposure).
Availability :
- The target compound and Methyl 2,6-dimethyl analog are discontinued or out of stock, whereas Methyl 2-methyl variant may still be accessible. This impacts their utility in ongoing research.
Spiro Ring Variations: Compounds in (e.g., spiro[3.5] systems) exhibit different ring sizes, which influence strain and reactivity compared to the 1-oxaspiro[2.6]nonane backbone . Smaller spiro systems (e.g., spiro[3.3]) may offer distinct conformational advantages in drug design.
Lumping Strategy Relevance: As noted in , structurally similar compounds may be grouped in environmental or kinetic models . The analogs discussed here could be candidates for such lumping due to shared spirocyclic frameworks.
Biological Activity
Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate, a compound belonging to the class of spiro compounds, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1560733-10-9
Antimicrobial Activity
Recent studies have indicated that spiro compounds, including this compound, exhibit significant antimicrobial properties. A screening assay demonstrated that this compound effectively inhibits the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
This data suggests that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in macrophages. The following table summarizes the results:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 60 |
| IL-1β | 100 | 40 |
These findings indicate a potential for this compound in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various spiro compounds, including this compound. The study employed a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against selected pathogens.
The results showed that the compound had an MIC of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
Research on Anti-inflammatory Properties
In another research project focusing on anti-inflammatory properties, researchers treated RAW264.7 macrophage cells with varying concentrations of this compound. The study found that at a concentration of 10 µM, the compound significantly reduced TNF-alpha levels by approximately 60%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
